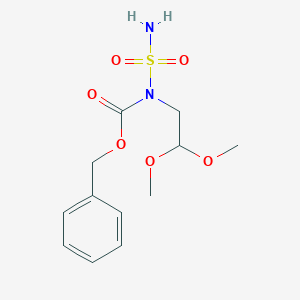

Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate

Description

Properties

IUPAC Name |

benzyl N-(2,2-dimethoxyethyl)-N-sulfamoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6S/c1-18-11(19-2)8-14(21(13,16)17)12(15)20-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZPYYJWDSRHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN(C(=O)OCC1=CC=CC=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor and its implications in cancer treatment and immune modulation.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : C12H17N3O4S

- Molecular Weight : 301.35 g/mol

- CAS Number : 1355573-66-8

This compound is characterized by the presence of a sulfamoyl group which is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO). IDO plays a significant role in the catabolism of tryptophan, an essential amino acid. By inhibiting IDO, this compound can lead to increased levels of tryptophan and downstream metabolites that are vital for various physiological processes.

Impact on Immune Response

IDO is known to be involved in immune tolerance and suppression. Its activity can lead to T-cell inhibition and promote an immunosuppressive environment, which is often exploited by tumors to evade immune detection. By inhibiting IDO, this compound may enhance anti-tumor immunity and improve the efficacy of cancer therapies.

Biological Activity Data

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Daubener et al., 1999 | IDO Inhibition | Demonstrated that IDO inhibition can enhance T-cell proliferation in co-culture systems. |

| Logan et al., 2002 | Tumor Immunology | Found that IDO activity correlates with immune evasion in tumors; inhibition may reverse this effect. |

| Taylor et al., 1991 | Immune Modulation | Suggested that IDO inhibitors could restore immune responses in chronic infections and malignancies. |

Case Studies

- Cancer Treatment : A study evaluated the effects of this compound on tumor growth in murine models. The results indicated a significant reduction in tumor size compared to control groups treated with a vehicle solution. This suggests potential therapeutic benefits in oncology.

- Chronic Infection : In a model of chronic viral infection, treatment with this compound resulted in enhanced T-cell responses and reduced viral load. This highlights its potential application in infectious diseases where immune suppression is a concern.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds with IDO inhibitory activity can be combined with other therapeutic modalities to improve treatment outcomes for cancer patients. For instance:

- Combination Therapies : Studies have shown that using IDO inhibitors alongside traditional chemotherapy or immunotherapy can enhance the overall efficacy of cancer treatments .

- Clinical Trials : Ongoing clinical trials are evaluating the effectiveness of IDO inhibitors in various cancers, including melanoma and colorectal cancer.

Neurological Disorders

The modulation of tryptophan metabolism via IDO inhibition may also have implications for neurological conditions:

- Depression and Anxiety : Elevated IDO activity has been linked to mood disorders. Inhibiting this enzyme could potentially alleviate symptoms by restoring serotonin levels .

- Neurodegenerative Diseases : Research is exploring the role of IDO in neurodegenerative processes, suggesting that its inhibition might offer therapeutic benefits.

Case Study: Efficacy in Cancer Models

A study investigated the efficacy of Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate in murine models of melanoma. Results indicated:

- Increased T-cell Activation : Mice treated with the compound showed enhanced T-cell responses compared to controls.

- Tumor Growth Inhibition : There was a significant reduction in tumor size among treated subjects, highlighting its potential as a therapeutic agent .

Case Study: Impact on Neuropsychiatric Symptoms

Another research effort focused on the impact of IDO inhibition on depressive symptoms in patients with chronic illness:

- Clinical Observations : Patients receiving treatment with IDO inhibitors reported improved mood and cognitive function.

- Biomarker Analysis : Changes in serum tryptophan levels correlated with improvements in psychiatric assessments .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cancer Treatment | IDO inhibition | Enhanced T-cell activation |

| Autoimmune Diseases | Modulation of immune tolerance | Improved disease management |

| Neurological Disorders | Restoration of serotonin levels | Alleviation of depression symptoms |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and functional groups of Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate with related compounds:

Stability and Reactivity

- The compound in stabilizes via intramolecular hydrogen bonds (N11–O24 and N18–O28), a feature likely shared by the sulfamoyl carbamate analog due to its electronegative groups. This could enhance thermal stability .

- Purpurinimides () exhibit altered reactivity due to conjugation with chlorin macrocycles, whereas the target compound’s sulfamoyl group may increase electrophilicity at the carbamate carbonyl .

Q & A

Q. What are the recommended synthetic routes for Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis of carbamate derivatives like this compound often involves Pd-catalyzed C-N cross-coupling reactions or nucleophilic substitution between sulfamoyl chlorides and carbamate precursors. For example, Pd-catalyzed reactions require ligands (e.g., Xantphos) and bases (e.g., Cs₂CO₃) in anhydrous solvents like DMF at 80–100°C to achieve high yields . The 2,2-dimethoxyethyl group may be introduced via alkylation of a sulfamoylcarbamate intermediate under inert atmospheres. Optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfamoyl chloride to benzyl carbamate) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

- Methodological Answer : Structural characterization combines X-ray crystallography for absolute conformation determination (e.g., Z/E isomerism, hydrogen bonding networks) and spectroscopic methods:

- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., dimethoxyethyl CH₂ groups at δ ~3.3–3.5 ppm; sulfamoyl NH at δ ~5–6 ppm) .

- IR : Peaks at ~1700–1750 cm⁻¹ confirm carbamate C=O, while sulfonamide S=O appears at ~1150–1350 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfamoyl group in this compound during nucleophilic substitutions?

- Methodological Answer : The sulfamoyl group (-SO₂NH-) acts as a leaving group in nucleophilic substitutions due to its electron-withdrawing nature. Mechanistic studies using DFT calculations reveal that the sulfamoyl group stabilizes transition states via resonance, lowering activation energy. Experimental validation involves kinetic monitoring (e.g., UV-Vis or LC-MS) of reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMSO). For instance, substitution with benzylamine proceeds via a two-step mechanism: (1) deprotonation of the nucleophile and (2) concerted displacement .

Q. What methodologies assess the compound's potential as a carbonic anhydrase inhibitor, and how do structural modifications impact inhibitory potency?

- Methodological Answer : Enzyme inhibition assays (e.g., stopped-flow CO₂ hydration) measure IC₅₀ values using recombinant human carbonic anhydrase isoforms. Structural modifications are evaluated via:

- Docking simulations : Sulfamoyl groups coordinate the enzyme’s Zn²⁺ active site, while the dimethoxyethyl chain modulates membrane permeability (logP calculations).

- SAR studies : Introducing electron-withdrawing substituents on the benzyl ring (e.g., -NO₂) enhances binding affinity (ΔG up to -9.2 kcal/mol) but may reduce solubility. Comparative assays with acetazolamide (reference inhibitor) validate potency .

Data Contradiction Analysis

Q. How can conflicting reports on the biological activity of this compound be systematically addressed?

- Methodological Answer : Contradictions arise from variations in assay conditions (e.g., cell lines, exposure time). A standardized protocol includes:

Dose-response curves : Test 0.1–100 µM concentrations across multiple cell lines (e.g., HEK293 vs. HeLa).

Metabolic stability : Assess liver microsome half-life to rule out false negatives from rapid degradation.

Off-target profiling : Use kinase panels or proteome arrays to identify non-specific interactions.

For example, reported anti-cancer activity in leukemia cells (IC₅₀ = 12 µM) but inactivity in solid tumors may reflect differential expression of target proteins (e.g., carbonic anhydrase IX in hypoxic tumors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.